

2,2-Dimethyl-N-pyridin-2-yl-propionamide chemical properties

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Compound of Interest

Compound Name: 2,2-Dimethyl-N-pyridin-2-yl-propionamide

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An In-Depth Technical Guide to **2,2-Dimethyl-N-pyridin-2-yl-propionamide**

Introduction

2,2-Dimethyl-N-pyridin-2-yl-propionamide, also known by synonyms such as N-(2-Pyridyl)pivalamide and 2-(Pivaloylamino)pyridine, is a chemical compound widely utilized as a building block in organic synthesis.^{[1][2]} Its structure, which combines a sterically hindered pivaloyl group with a functional pyridine ring, makes it a valuable intermediate in the development of more complex molecules, particularly within the pharmaceutical and agrochemical sectors.^[3] This guide provides a comprehensive overview of its core chemical properties, spectral characteristics, and a validated synthesis protocol, designed for researchers and professionals in drug development and chemical synthesis.

Chemical Identity and Core Properties

The fundamental identity of a compound is established by its structure and key physical constants. **2,2-Dimethyl-N-pyridin-2-yl-propionamide** is an amide formed between pivalic acid and 2-aminopyridine.

Molecular Structure

The molecule consists of a pyridine ring where the nitrogen at position 1 and an amide group at position 2 are key features. The amide nitrogen is acylated by a bulky tert-butyl group.

Caption: Molecular structure of **2,2-Dimethyl-N-pyridin-2-yl-propionamide**.

Physicochemical Data

A summary of the key identifiers and properties is presented below for quick reference.

Property	Value	Source(s)
Molecular Formula	C ₁₀ H ₁₄ N ₂ O	[4]
Molecular Weight	178.23 g/mol	[4][5]
CAS Number	86847-59-8	[1]
Appearance	Solid	[4][5]
Melting Point	71-75 °C	[1][5]
Boiling Point	349.3 ± 15.0 °C at 760 mmHg	[5]
Purity	Typically ≥97% or ≥98%	[4][6]
InChI Key	CGSPVYCZBDFPHJ- UHFFFAOYSA-N	[4][5]

Spectral Analysis

Spectroscopic data is crucial for structure verification and purity assessment. While raw spectra are instrument-dependent, the expected characteristic signals provide a reliable validation framework.[7]

- **¹H NMR Spectroscopy:** The proton NMR spectrum is expected to show distinct signals: a sharp singlet for the nine equivalent protons of the tert-butyl group (around δ 1.3 ppm), signals for the four protons on the pyridine ring in the aromatic region (δ 7.0-8.5 ppm), and a broad singlet for the amide N-H proton.
- **Infrared (IR) Spectroscopy:** The IR spectrum provides key information about the functional groups present.[8]
 - **N-H Stretching:** A moderate to sharp absorption band is expected around 3300-3500 cm^{-1} , corresponding to the amide N-H bond.

- C-H Stretching: Absorptions just below 3000 cm^{-1} are characteristic of the sp^3 C-H bonds in the tert-butyl group.[9]
- C=O Stretching: A strong, sharp absorption band characteristic of the amide carbonyl group should appear in the region of $1650\text{-}1690\text{ cm}^{-1}$.[8]
- Mass Spectrometry (MS): In an electron ionization (EI) mass spectrum, the molecular ion peak (M^+) would be observed at an m/z ratio of approximately 178. A prominent fragment is often the tert-butyl cation at m/z 57.[10]

Synthesis Protocol: Acylation of 2-Aminopyridine

A robust and common method for synthesizing **2,2-Dimethyl-N-pyridin-2-yl-propionamide** is the acylation of 2-aminopyridine with pivaloyl chloride. This reaction is a standard nucleophilic acyl substitution.

Reaction Scheme & Workflow

The synthesis involves the reaction of 2-aminopyridine with pivaloyl chloride in the presence of a non-nucleophilic base, such as triethylamine, to neutralize the HCl byproduct.



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Caption: Experimental workflow for the synthesis of the title compound.

Detailed Experimental Procedure

This protocol is adapted from a general procedure for the synthesis of related N-pyridinyl amides.[11]

Materials:

- 2-Aminopyridine
- Pivaloyl chloride (2,2-dimethylpropanoyl chloride)
- Triethylamine (Et_3N)
- Dichloromethane (DCM), anhydrous
- Ethyl acetate (EtOAc)
- Saturated sodium chloride solution (brine)
- Anhydrous sodium sulfate (Na_2SO_4)
- Silica gel for column chromatography

Protocol:

- Reaction Setup: In a round-bottom flask under an inert atmosphere (e.g., nitrogen), dissolve 2-aminopyridine (1.0 eq) in anhydrous dichloromethane.
- Reagent Addition: Cool the solution to 0 °C using an ice bath. Add triethylamine (3.0 eq) dropwise, followed by the slow, dropwise addition of pivaloyl chloride (1.2 eq).
 - Causality Note: Triethylamine acts as an acid scavenger, neutralizing the hydrochloric acid generated during the reaction. This prevents the protonation of the 2-aminopyridine starting material, which would render it non-nucleophilic, and drives the reaction to completion.
- Reaction Progression: Remove the ice bath and allow the mixture to warm to room temperature. Stir for 15 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).
- Workup: Upon completion, quench the reaction by adding water. Transfer the mixture to a separatory funnel and extract the aqueous layer with ethyl acetate (3x).

- **Washing:** Combine the organic layers and wash with saturated brine solution, then dry over anhydrous sodium sulfate.
- **Purification:** Filter the drying agent and concentrate the organic solution under reduced pressure. Purify the resulting crude residue by silica gel column chromatography (e.g., using a gradient of ethyl acetate in hexanes) to yield the pure product.[11]

Applications in Research and Development

2,2-Dimethyl-N-pyridin-2-yl-propionamide is primarily used as an intermediate in the synthesis of more complex molecules. The pivaloyl group can serve as a protecting group for the amine, which can be removed under specific conditions. Alternatively, the pyridine ring offers a site for further functionalization, such as electrophilic substitution or metal-catalyzed cross-coupling reactions. Its derivatives are explored in various research areas:

- **Pharmaceutical Development:** As a fragment or intermediate for synthesizing active pharmaceutical ingredients (APIs), particularly in areas like neurological disorders.[3]
- **Agrochemical Chemistry:** Used in creating new pesticides and herbicides, where the pyridine moiety is a common feature in bioactive molecules.[3]
- **Material Science:** Can be incorporated into ligands for coordination chemistry or as a component in functional organic materials.

Safety and Handling

According to available safety data, **2,2-Dimethyl-N-pyridin-2-yl-propionamide** should be handled with care in a well-ventilated laboratory.[5]

- **Signal Word:** Warning
- **Hazard Statements:**
 - H302: Harmful if swallowed.
 - H317: May cause an allergic skin reaction.
 - H319: Causes serious eye irritation.

- H335: May cause respiratory irritation.
- Precautionary Statements: P261, P280, P305+P351+P338 (Avoid breathing dust, wear protective gloves/eye protection, and follow specific first aid measures for eye contact).[\[5\]](#)
- Pictogram: GHS07 (Harmful/Irritant).[\[5\]](#)

Conclusion

2,2-Dimethyl-N-pyridin-2-yl-propionamide is a well-characterized compound with established physicochemical properties and spectral signatures. Its straightforward and high-yielding synthesis makes it a readily accessible and versatile building block for researchers in medicinal chemistry, agrochemistry, and materials science. This guide provides the core technical information necessary for its effective use and validation in a research and development setting.

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